molecular formula C5H2F6O2 B156138 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid CAS No. 1763-28-6

4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid

Cat. No.: B156138
CAS No.: 1763-28-6
M. Wt: 208.06 g/mol
InChI Key: ZSBJCNVMTCMOBW-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid is a useful research compound. Its molecular formula is C5H2F6O2 and its molecular weight is 208.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Trifluoromethylated Compounds

  • Electrophilic Substitution in Organic Synthesis : This compound is used in superacid catalyzed electrophilic substitution of arenes, facilitating the direct synthesis of various trifluoromethylated dihydrochalcones, aryl vinyl ketones, and indanones. The presence of the trifluoromethyl group significantly influences the reaction nature and product types, marking its importance in the pharmaceutical industry where many fluoroorganics show significant biological activities (Prakash et al., 2012).

Development of Novel Bioactive Molecules

  • Regioselective Dipolar Cycloaddition : Efforts in preparing ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate by developing a regioselective 1,3-dipolar cycloaddition between phenyl nitrile oxide and various 4,4,4-trifluoromethyl crotonates showcase the role of this compound in creating complex molecular structures (Schmidt et al., 2012).

Stereochemically Defined Compounds Synthesis

  • Asymmetric Synthesis of Pyroglutamic Acids : An efficient asymmetric synthesis of biologically important 3-methyl and 3-trifluoromethylpyroglutamic acids has been developed using ethyl crotonate or ethyl 4,4,4-trifluorocrotonate. This process involves diastereoselective Michael addition reactions, highlighting the compound's role in producing stereochemically complex and biologically relevant molecules (Soloshonok et al., 1999).

Chemical Reaction Studies

  • Reaction Kinetics with Ionic Liquids : Studies on the reaction kinetics of trifluoromethyl radicals in ionic liquids involved reactions with crotonic acid, providing insights into the reaction mechanisms and rates in novel solvent environments. This research contributes to the understanding of radical reactions in non-traditional media (Grodkowski & Neta, 2002).

Safety and Hazards

4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid is classified as a corrosive substance . It can cause severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, it’s important to rinse immediately with plenty of water and seek medical advice .

Biochemical Analysis

Biochemical Properties

4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including hydrolases and oxidoreductases. The nature of these interactions often involves the formation of enzyme-substrate complexes, where the fluorinated groups of the compound enhance binding affinity and specificity. Additionally, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Furthermore, this compound can modulate the expression of genes involved in metabolic processes, thereby impacting cellular energy homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorinated groups of the compound enhance its binding affinity to target proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The molecular mechanism of action involves the formation of stable complexes with target biomolecules, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without adverse effects. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and dehydrogenases. These interactions can lead to the formation of metabolites that further participate in biochemical reactions. The compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound is influenced by its physicochemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F6O2/c6-4(7,8)2(1-3(12)13)5(9,10)11/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBJCNVMTCMOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170109
Record name 3,3-Bis(trifluoromethyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1763-28-6
Record name 4,4,4-Trifluoro-3-(trifluoromethyl)-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1763-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 4,4,4-trifluoro-3-trifluoromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001763286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Bis(trifluoromethyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid valuable in organic synthesis, particularly regarding the production of trifluoromethylated compounds?

A1: Research indicates that this compound, when subjected to superacidic conditions, exhibits remarkable reactivity. [] This heightened reactivity stems from its ability to form a superelectrophilic species, enabling it to participate in Friedel-Crafts reactions with various aromatic compounds. This characteristic proves highly valuable in the efficient synthesis of trifluoromethylated compounds such as dihydrochalcones, aryl vinyl ketones, and indanones. [] These trifluoromethylated compounds are frequently sought-after building blocks in pharmaceutical and agrochemical industries due to the unique properties the trifluoromethyl group imparts to molecules.

Q2: Can you elaborate on the mechanism by which this compound undergoes these reactions under superacidic conditions?

A2: While the provided abstracts don't delve into the detailed mechanism, they highlight that the superacidic conditions are crucial for generating a highly reactive electrophilic species from this compound. [] It's plausible that under these conditions, the carboxylic acid group undergoes protonation and subsequent dehydration, leading to the formation of a carbocation stabilized by the electron-withdrawing trifluoromethyl groups. This highly electrophilic species can then react with electron-rich aromatic rings in a Friedel-Crafts manner, ultimately yielding the desired trifluoromethylated products. Further investigation into the specific mechanistic pathways and intermediates involved would provide a comprehensive understanding of these reactions.

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